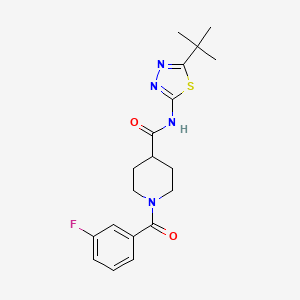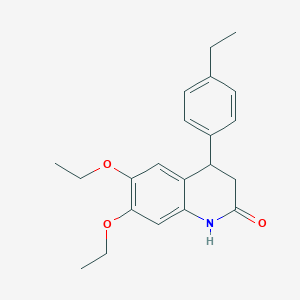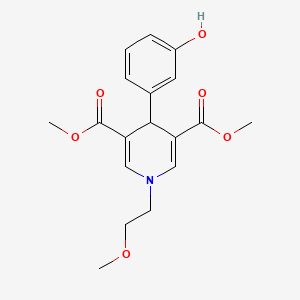![molecular formula C24H26N2O2S B4756500 N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4756500.png)
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Vue d'ensemble
Description
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, also known as LFM-A13, is a small molecule inhibitor of the protein tyrosine phosphatase (PTP) family. It has been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and autoimmune diseases. In
Mécanisme D'action
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide inhibits PTPs by binding to the catalytic site of the enzyme. This binding prevents the dephosphorylation of tyrosine residues on signaling molecules, leading to the activation of downstream signaling pathways. This activation can result in the suppression of tumor growth and the activation of immune cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic mice. Additionally, N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to have anti-inflammatory effects in a mouse model of colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide in lab experiments is its selectivity for PTPs. This selectivity allows for the specific targeting of these enzymes without affecting other signaling pathways. One limitation of using N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is its relatively low potency compared to other PTP inhibitors.
Orientations Futures
There are a number of potential future directions for the study of N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide. One potential direction is the development of more potent analogs of N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide. Another potential direction is the study of N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide in combination with other cancer therapies to determine its efficacy in combination treatments. Additionally, the study of N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide in other disease models, such as autoimmune diseases, may provide new therapeutic applications for this compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit PTPs, which are involved in the regulation of cell signaling pathways. This inhibition can lead to the activation of immune cells and the suppression of tumor growth. N-(2-furylmethyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in diabetic mice.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c27-24(19-8-3-1-4-9-19,20-10-5-2-6-11-20)21-13-15-26(16-14-21)23(29)25-18-22-12-7-17-28-22/h1-12,17,21,27H,13-16,18H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMRXJYXVFTHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid](/img/structure/B4756423.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4756434.png)
![N-(2-chlorophenyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4756439.png)
![1-benzyl-6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4756445.png)

![N-butyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4756459.png)

![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide](/img/structure/B4756473.png)
![N-[2-(aminocarbonyl)phenyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4756481.png)

![1-(4-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4756489.png)
![1-(2-methoxy-5-methylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4756492.png)
![6-methyl-4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}carbonyl)-2-(2-pyridinyl)quinoline](/img/structure/B4756501.png)